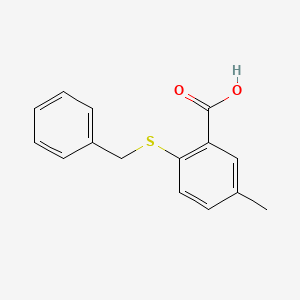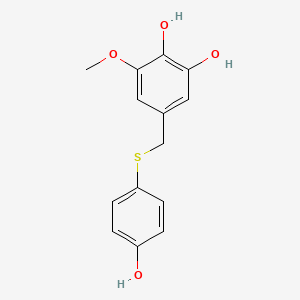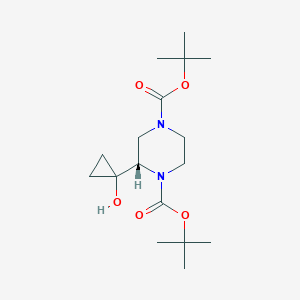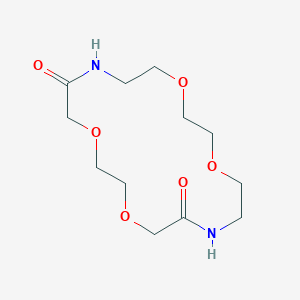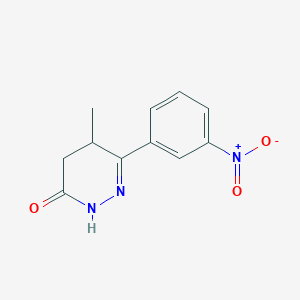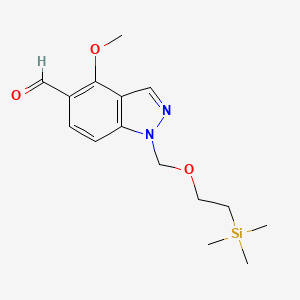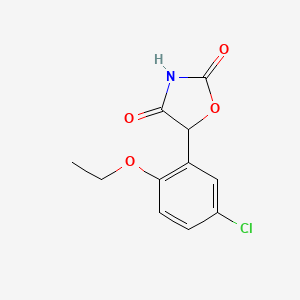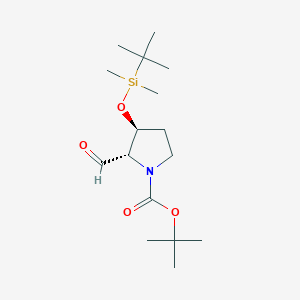
(2S,3S)-tert-Butyl 3-((tert-butyldimethylsilyl)oxy)-2-formylpyrrolidine-1-carboxylate
Descripción general
Descripción
(2S,3S)-tert-Butyl 3-((tert-butyldimethylsilyl)oxy)-2-formylpyrrolidine-1-carboxylate is a complex organic compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a formyl group at the second position and a tert-butyldimethylsilanyloxy group at the third position of the pyrrolidine ring. The N-tert-butyloxycarbonyl group is attached to the nitrogen atom of the pyrrolidine ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-tert-Butyl 3-((tert-butyldimethylsilyl)oxy)-2-formylpyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed through a cyclization reaction involving an appropriate precursor, such as an amino alcohol or an amino acid derivative.
Introduction of the Formyl Group: The formyl group can be introduced at the second position of the pyrrolidine ring through a formylation reaction using reagents such as formic acid or formyl chloride.
Protection of the Nitrogen Atom: The nitrogen atom of the pyrrolidine ring is protected using a tert-butyloxycarbonyl (Boc) group. This can be achieved by reacting the pyrrolidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Introduction of the tert-Butyldimethylsilanyloxy Group: The tert-butyldimethylsilanyloxy group can be introduced at the third position of the pyrrolidine ring through a silylation reaction using tert-butyldimethylsilyl chloride (TBDMS-Cl) and a base such as imidazole.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2S,3S)-tert-Butyl 3-((tert-butyldimethylsilyl)oxy)-2-formylpyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyldimethylsilanyloxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halides (e.g., bromides, chlorides), alkoxides (e.g., methoxide, ethoxide)
Major Products Formed
Oxidation: Carboxylic acid derivatives
Reduction: Hydroxymethyl derivatives
Substitution: Various substituted pyrrolidine derivatives
Aplicaciones Científicas De Investigación
(2S,3S)-tert-Butyl 3-((tert-butyldimethylsilyl)oxy)-2-formylpyrrolidine-1-carboxylate has several scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Medicinal Chemistry: The compound is studied for its potential therapeutic properties and is used in the development of new drugs.
Biological Research: It is used as a probe or reagent in biochemical studies to investigate enzyme mechanisms and protein-ligand interactions.
Industrial Applications: The compound is used in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of (2S,3S)-tert-Butyl 3-((tert-butyldimethylsilyl)oxy)-2-formylpyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The formyl group and the tert-butyldimethylsilanyloxy group play crucial roles in its reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
- (2S,3S)-N-tert-Butyloxycarbonyl-3-hydroxy-2-formylpyrrolidine
- (2S,3S)-N-tert-Butyloxycarbonyl-3-(trimethylsilanyloxy)-2-formylpyrrolidine
- (2S,3S)-N-tert-Butyloxycarbonyl-3-(tert-butyldimethylsilanyloxy)-2-hydroxymethylpyrrolidine
Uniqueness
(2S,3S)-tert-Butyl 3-((tert-butyldimethylsilyl)oxy)-2-formylpyrrolidine-1-carboxylate is unique due to the presence of both the formyl group and the tert-butyldimethylsilanyloxy group on the pyrrolidine ring. This combination of functional groups imparts distinct reactivity and properties to the compound, making it valuable in various synthetic and research applications.
Propiedades
Fórmula molecular |
C16H31NO4Si |
|---|---|
Peso molecular |
329.51 g/mol |
Nombre IUPAC |
tert-butyl (2S,3S)-3-[tert-butyl(dimethyl)silyl]oxy-2-formylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H31NO4Si/c1-15(2,3)20-14(19)17-10-9-13(12(17)11-18)21-22(7,8)16(4,5)6/h11-13H,9-10H2,1-8H3/t12-,13+/m1/s1 |
Clave InChI |
KAPDAIYAVGIGQG-OLZOCXBDSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CC[C@@H]([C@H]1C=O)O[Si](C)(C)C(C)(C)C |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(C1C=O)O[Si](C)(C)C(C)(C)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details











Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
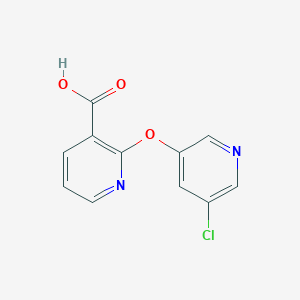
![[2-(2-Phenylsulfanyl-ethylsulfanyl)-pyridin-3-yl]amine](/img/structure/B8277679.png)
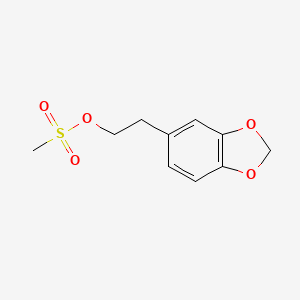
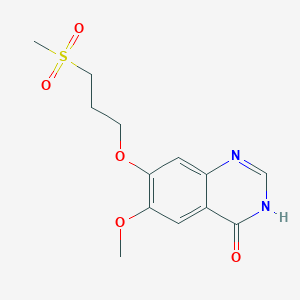
![(2-Methyl-4-oxo-4H-furo[3,2-c]pyridin 5-yl)acetaldehyde](/img/structure/B8277710.png)
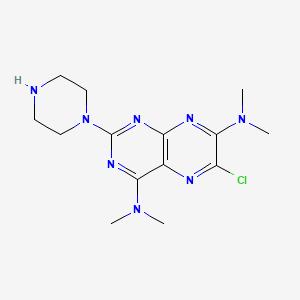
![6-[4-(3,4-Methylenedioxybenzoyl)-1-piperazinyl]-3,4-dihydrocarbostyril](/img/structure/B8277717.png)
